

Application Notes and Protocols: PF-1367550 (as represented by PF-06873600/Ebvaciclib)

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Compound of Interest		
Compound Name:	PF-1367550	
Cat. No.:	B15614210	Get Quote

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Introduction

These application notes provide a comprehensive overview of the experimental use of PF-06873600 (also known as Ebvaciclib), a potent and selective inhibitor of Cyclin-Dependent Kinases (CDK) 2, 4, and 6. Given the similarity in nomenclature and target class, it is presumed that the query for "**PF-1367550**" refers to this compound. PF-06873600 is an orally bioavailable agent with potential antineoplastic activity.[1] By targeting CDK2, CDK4, and CDK6, it disrupts the cell cycle, leading to cell cycle arrest and the induction of apoptosis in tumor cells.[1][2] These notes offer detailed protocols for key cell culture-based assays to evaluate the efficacy and mechanism of action of this and similar CDK inhibitors.

Mechanism of Action

The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of cell division. The transition from the G1 phase to the S phase is a critical checkpoint, primarily controlled by the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway.[3][4] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[5]

PF-06873600 exerts its effect by inhibiting the kinase activity of CDK2, CDK4, and CDK6.[1][6] This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb).[5][6] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and ultimately leading to G1 cell cycle arrest.[4]



The ability to also inhibit CDK2 is significant, as CDK2 activity has been identified as a mechanism of resistance to CDK4/6-selective inhibitors.[3][7]

Data Presentation

Table 1: Biochemical Activity of PF-06873600

Target	Ki (nM)
CDK2	0.09[1]
CDK4	0.13[1]
CDK6	0.16[1]

Ki (Inhibition constant) values represent the concentration of the inhibitor required to occupy 50% of the target enzyme's active sites.

Table 2: Anti-proliferative Activity of PF-06873600 in

Cancer Cell Lines

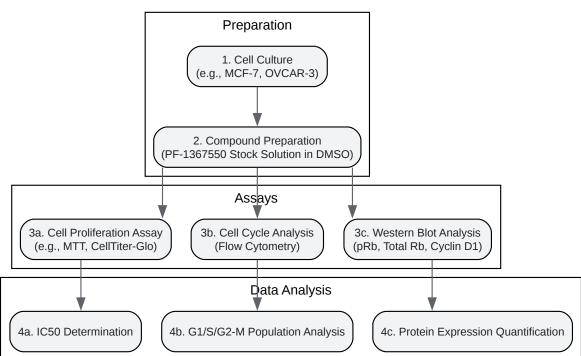
Cell Line	Cancer Type	IC50 (nM)	Assay
HCT-116	Colon Carcinoma	220	Cell Proliferation Assay
OVCAR-3	Ovarian Cancer	19 - 45	Cell Proliferation Assay[6]
MCF-7	Breast Cancer	147.8 (pRb)	ELISA (pRb suppression)[8]
OVCAR-3	Ovarian Cancer	16.2 (pRb)	ELISA (pRb suppression)[8]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the drug that is required for 50% inhibition in vitro.

Mandatory Visualizations

Caption: Signaling pathway of PF-1367550 (CDK2/4/6 inhibitor).





Experimental Workflow for CDK Inhibitor Evaluation

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Caption: General experimental workflow for evaluating a CDK inhibitor.

Experimental Protocols Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the IC50 value of **PF-1367550** in a cancer cell line of interest.

Materials:

- Cancer cell line (e.g., MCF-7, HCT-116)
- Complete growth medium (e.g., DMEM with 10% FBS)
- PF-1367550



- DMSO (for stock solution)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Plate reader (570 nm)

Procedure:

- · Cell Seeding:
 - Trypsinize and count cells.
 - \circ Seed 3,000-5,000 cells per well in 100 μL of complete growth medium in a 96-well plate.
 - Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
- Compound Treatment:
 - Prepare a 10 mM stock solution of PF-1367550 in DMSO.
 - Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.1 nM to 10 μM. Include a vehicle control (DMSO only).
 - \circ Remove the old medium from the cells and add 100 μ L of the medium containing the different concentrations of **PF-1367550**.
 - Incubate for 72 hours at 37°C, 5% CO2.
- MTT Assay:
 - Add 20 μL of MTT solution to each well.



- Incubate for 4 hours at 37°C, 5% CO2.
- Carefully remove the medium.
- \circ Add 150 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Incubate for 2-4 hours at 37°C, shaking gently.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a plate reader.
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of **PF-1367550** on cell cycle distribution.

Materials:

- Cancer cell line
- · 6-well cell culture plates
- PF-1367550
- PBS (Phosphate-Buffered Saline)
- Trypsin-EDTA
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI)/RNase Staining Buffer
- Flow cytometer



Procedure:

- Cell Seeding and Treatment:
 - Seed 1 x 10⁶ cells per well in 6-well plates.
 - Incubate for 24 hours.
 - Treat cells with PF-1367550 at concentrations around the IC50 value and a vehicle control for 24-48 hours.
- Cell Harvesting and Fixation:
 - Harvest cells by trypsinization.
 - Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
 - Resuspend the cell pellet in 500 μL of ice-cold PBS.
 - While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
 - Incubate at -20°C for at least 2 hours (or overnight).
- Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
 - Wash the cell pellet with PBS.
 - Resuspend the cells in 500 μL of PI/RNase Staining Buffer.
 - Incubate for 30 minutes at room temperature in the dark.
- Data Acquisition:
 - Analyze the samples on a flow cytometer.
 - Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.



Protocol 3: Western Blot Analysis of Rb Phosphorylation

This protocol is used to confirm the mechanism of action by detecting changes in the phosphorylation status of Rb.

Materials:

- Cancer cell line
- 6-well cell culture plates
- PF-1367550
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH or β-actin)
- HRP-conjugated secondary antibody
- ECL (Enhanced Chemiluminescence) substrate
- Chemiluminescence imaging system

Procedure:

- · Cell Lysis and Protein Quantification:
 - Seed and treat cells with **PF-1367550** as described in Protocol 2.
 - Wash cells with ice-cold PBS and lyse with RIPA buffer.



- Scrape the cells and collect the lysate.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
 - Denature 20-30 μg of protein per sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Apply ECL substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading.



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